

2-(chloromethyl)butanal chemical properties and structure

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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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Technical Guide: 2-(chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for **2-(chloromethyl)butanal**. The information is compiled for use by professionals in research, scientific, and drug development fields.

Chemical Structure and Identification

2-(chloromethyl)butanal is an alpha-chloro aldehyde with the IUPAC name **2-(chloromethyl)butanal**.^[1] It is a chiral compound, though the information presented here does not specify a particular enantiomer.

Structure:

Caption: 2D Structure of **2-(chloromethyl)butanal**

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(chloromethyl)butanal[1]
Molecular Formula	C5H9ClO[1]
SMILES	CCC(CCl)C=O[1]
InChI Key	DWNFIQZNEIGHEO-UHFFFAOYSA-N[1]
CAS Number	135871-45-3[1]

Physicochemical Properties

Quantitative experimental data for the physical properties of **2-(chloromethyl)butanal** are not readily available in the surveyed literature. The following table summarizes the computed properties available from the PubChem database.[1]

Table 2: Physicochemical Data (Computed)

Property	Value	Source
Molecular Weight	120.58 g/mol	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	120.0341926 g/mol	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]

Synthesis and Experimental Protocols

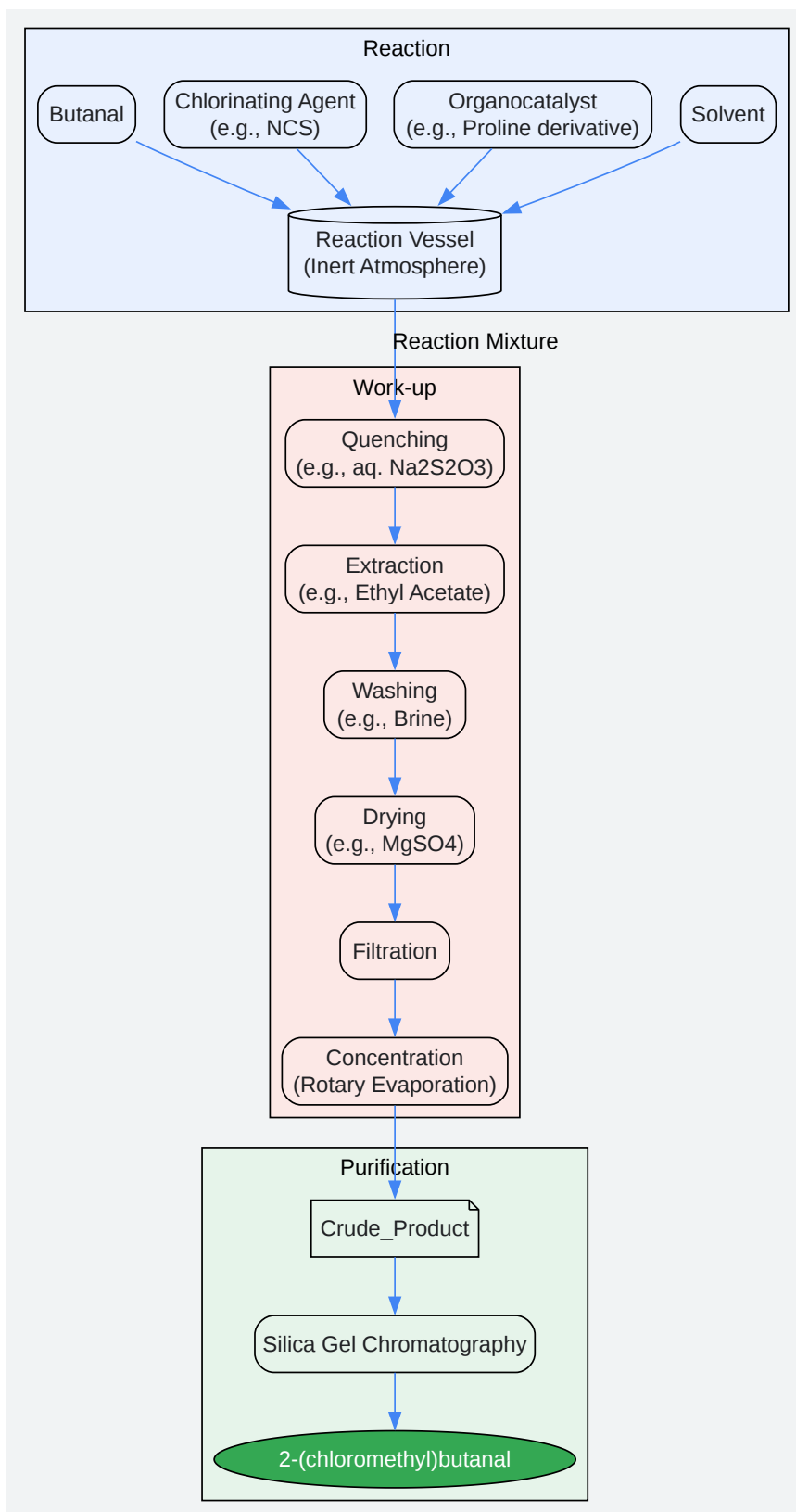
A specific, detailed experimental protocol for the synthesis of **2-(chloromethyl)butanal** was not found in the reviewed literature. However, general methods for the α -chlorination of aldehydes

are well-established and can be adapted for this synthesis.

General Synthetic Approach: α -Chlorination of Butanal

The synthesis of **2-(chloromethyl)butanal** can be conceptually approached through the direct α -chlorination of butanal. Organocatalytic methods are often employed to achieve high enantioselectivity.^{[2][3]}

Conceptual Experimental Workflow:



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Caption: Conceptual workflow for the synthesis of **2-(chloromethyl)butanal**.

Detailed Methodologies from Related Syntheses:

While a specific protocol for **2-(chloromethyl)butanal** is unavailable, a representative procedure for the α -chlorination of a different aldehyde is provided below for illustrative purposes. Researchers should optimize these conditions for butanal as the starting material.

- Materials: Aldehyde (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), organocatalyst (e.g., L-proline, 10 mol%), and a suitable solvent (e.g., CH₂Cl₂).
- Procedure:
 - To a solution of the aldehyde and organocatalyst in the solvent at a controlled temperature (e.g., 0 °C), add NCS portion-wise.
 - Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or GC.
 - Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
 - Separate the organic layer, and extract the aqueous layer with the reaction solvent.
 - Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(chloromethyl)butanal** is not readily available. However, based on the known hazards of structurally similar α -chloro aldehydes, such as chloroacetaldehyde, this compound should be handled with extreme caution.^[4] α -Chloro aldehydes are generally toxic, corrosive, and may have other significant health hazards.

Table 3: General Hazards of α -Chloro Aldehydes

Hazard	Description
Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.
Corrosivity	Causes severe skin burns and eye damage.
Respiratory Irritation	May cause respiratory irritation.
Carcinogenicity	Suspected of causing cancer (based on data for similar compounds).
Aquatic Toxicity	Very toxic to aquatic life.

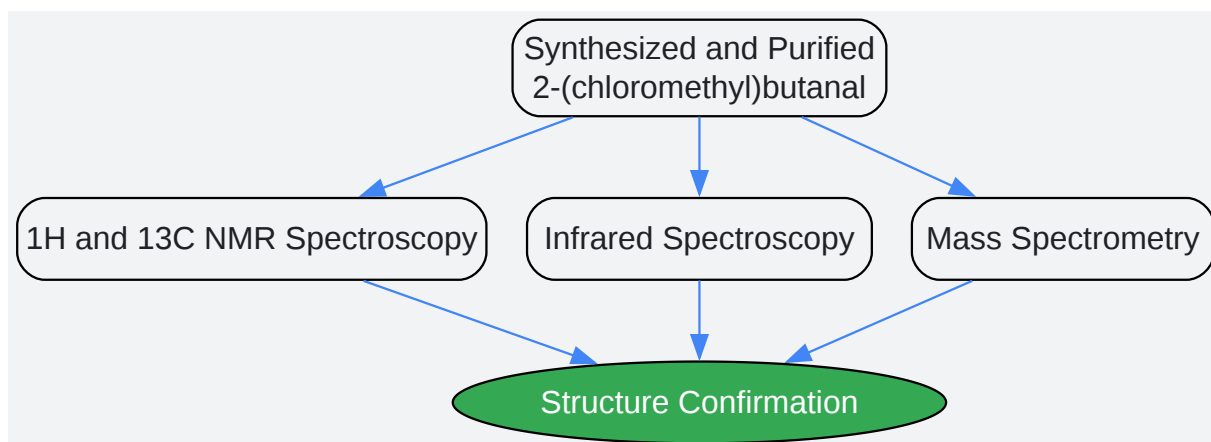
Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Handle as a potential carcinogen.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, etc.) for **2-(chloromethyl)butanal** was found in the public domain. For analytical purposes, researchers would need to acquire this data after synthesis and purification. The expected signals in NMR and IR spectra can be predicted based on the structure.

Logical Relationship for Spectroscopic Analysis:



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Caption: Logical workflow for the structural analysis of **2-(chloromethyl)butanal**.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety assessment or experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The absence of specific experimental data for **2-(chloromethyl)butanal** necessitates that all procedures and handling precautions be approached with a high degree of caution, relying on data from structurally related compounds.

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References

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